

Technical Support Center: TIGIT Western Blotting

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with low signal in TIGIT western blotting.

Troubleshooting Guide: Low or No Signal

Experiencing a weak or absent signal for TIGIT in your western blot can be frustrating. This guide provides a systematic approach to identify and resolve the most common causes.

FAQs: Addressing Specific Issues

Q1: I'm not seeing any TIGIT band. What are the most likely causes?

If you are observing a complete absence of a TIGIT signal, the issue likely lies with one of the critical components of the experiment. Here's a checklist of potential culprits:

- TIGIT Expression: Confirm that your cell lysate or tissue sample is expected to express TIGIT. TIGIT is expressed at low levels on subsets of T cells and NK cells and is upregulated upon activation.[1] Consider using a positive control, such as lysates from activated primary T cells or a TIGIT-overexpressing cell line, to validate your experimental setup.
- Primary Antibody: The primary antibody is crucial for specific detection.
 - Validation: Ensure your primary antibody is validated for western blotting.



- Dilution: An incorrect dilution can lead to no signal. Consult the antibody datasheet for the recommended starting dilution and consider optimizing it for your specific conditions.[1]
- Storage and Handling: Improper storage can lead to a loss of antibody activity. Always follow the manufacturer's instructions.
- Secondary Antibody:
 - Compatibility: The secondary antibody must be able to recognize the host species of your primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary).
 - Dilution: Similar to the primary antibody, the secondary antibody dilution needs to be optimized.
- Protein Transfer: Inefficient transfer of TIGIT from the gel to the membrane will result in no signal. You can check the transfer efficiency by staining the membrane with Ponceau S after transfer.

Q2: My TIGIT band is very faint. How can I increase the signal intensity?

A weak signal indicates that some detection is occurring, but the conditions are suboptimal. Here are several factors to consider for enhancing the signal:

- Protein Loading: The amount of protein loaded onto the gel might be insufficient, especially for a low-abundance protein like TIGIT. It is recommended to load a minimum of 15 μg of protein per lane.[2] Consider increasing the protein amount to 30-50 μg.
- Antibody Concentrations:
 - Primary Antibody: Increase the concentration of your primary antibody or extend the incubation time (e.g., overnight at 4°C) to allow for more binding.
 - Secondary Antibody: Ensure the secondary antibody concentration is optimal. Too low of a concentration will result in a weak signal.
- Blocking Buffer: The choice of blocking buffer can significantly impact signal detection.
 - While 5% non-fat dry milk is common, it can sometimes mask certain epitopes.



- Consider switching to 3-5% Bovine Serum Albumin (BSA) in TBST, especially if using a phospho-specific antibody.
- Washing Steps: Excessive washing can strip the antibody from the target protein. Adhere to the recommended number and duration of washes.
- Detection Reagent: Ensure your ECL substrate is fresh and has not expired. For lowabundance proteins, using a high-sensitivity ECL substrate can significantly boost the signal.

Q3: I see bands, but they are at the wrong molecular weight for TIGIT. What could be the reason?

The predicted molecular weight of TIGIT is around 26 kDa. However, variations can occur due to post-translational modifications.

- Glycosylation: TIGIT is a glycosylated protein, which can cause it to migrate at a higher apparent molecular weight on an SDS-PAGE gel. Bands appearing between 30-34 kDa can be expected.
- Dimerization: TIGIT can form dimers on the cell membrane. Incomplete denaturation of the sample could lead to bands at a higher molecular weight (around 50-60 kDa).[3] To mitigate this, ensure your sample buffer contains a sufficient concentration of reducing agents (like β-mercaptoethanol or DTT) and that the sample is adequately heated before loading.[3]
- Antibody Specificity: Some antibodies may cross-react with other proteins, leading to non-specific bands. Check the antibody datasheet for any known cross-reactivities.[1] For example, one commercially available TIGIT antibody is known to cross-react with unidentified proteins at 50 kDa and 75 kDa in some cell extracts.[1]

Quantitative Data Summary

For successful TIGIT western blotting, optimizing several parameters is key. The following tables provide a summary of recommended starting points based on commercially available reagents and general western blotting principles.

Table 1: Recommended Primary Antibody Dilutions for TIGIT Western Blot



Antibody (Vendor)	Recommended Starting Dilution	Notes
TIGIT (E6L7H) Rabbit mAb (Cell Signaling Technology #20574)	1:1000	Recognizes endogenous levels of total TIGIT protein.[1]
TIGIT Antibody (BLR047F) (Novus Biologicals NBP3- 14674)	1:1000	Validated for western blot in human samples.
Anti-TIGIT antibody [1B4] (Abcam ab288419)	0.3 μg/mL	Specific for murine TIGIT. Notes that TIGIT runs higher than expected due to glycosylation.

Table 2: Protein Loading and Blocking Buffer Recommendations

Parameter	Recommendation	Considerations
Protein Loading Amount	20-50 μg of total cell lysate per lane.	For low-abundance proteins like TIGIT, higher loading amounts are often necessary. [2] A titration of protein amount (e.g., 10, 20, 40 µg) is recommended to find the optimal loading for your sample.[4]
Blocking Buffer	5% non-fat dry milk or 3-5% BSA in TBST (TBS with 0.1% Tween-20).	Milk is a cost-effective option, but BSA is preferred for phospho-protein detection and can sometimes provide a better signal-to-noise ratio.[5] The choice of blocking buffer should be optimized for each antibody-antigen pair.



Experimental Protocols

This section provides a detailed, step-by-step protocol for performing a TIGIT western blot.

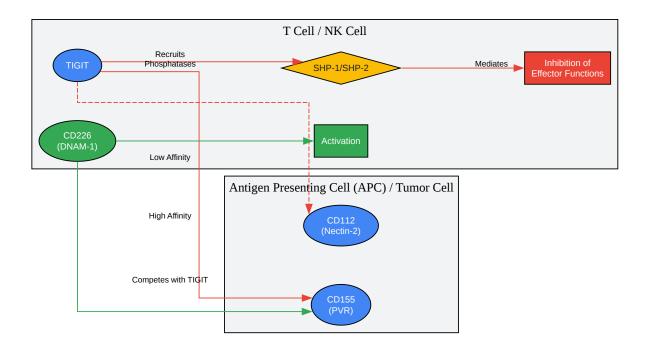
Detailed TIGIT Western Blot Protocol

- Sample Preparation (Cell Lysates): a. Culture cells to the desired confluency. For suspension cells, collect by centrifugation. For adherent cells, wash with ice-cold PBS and scrape. b. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes, vortexing occasionally. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay. f. Add 4X Laemmli sample buffer to the lysate to a final concentration of 1X and boil at 95-100°C for 5-10 minutes to denature the proteins. For membrane proteins like TIGIT, heating at 70°C for 10 minutes can sometimes reduce aggregation.[6]
- SDS-PAGE: a. Load 20-50 µg of the denatured protein sample into each well of a 10-12% SDS-polyacrylamide gel. b. Include a pre-stained molecular weight marker in one lane. c. Run the gel in 1X running buffer at 100-150V until the dye front reaches the bottom of the gel.
- Protein Transfer: a. Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer.
 b. Assemble the transfer stack (sponge -> filter paper -> gel -> PVDF membrane -> filter paper -> sponge), ensuring no air bubbles are trapped between the layers. c. Perform the transfer in a wet transfer apparatus at 100V for 60-90 minutes or in a semi-dry transfer apparatus according to the manufacturer's instructions.
- Immunodetection: a. After transfer, wash the membrane briefly with TBST. b. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation. c. Wash the membrane three times for 5 minutes each with TBST. d. Incubate the membrane with the primary TIGIT antibody diluted in the blocking buffer (or as recommended by the manufacturer) overnight at 4°C with gentle agitation.[7] e. The next day, wash the membrane three times for 5 minutes each with TBST. f. Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation. g. Wash the membrane three times for 10 minutes each with TBST.



• Signal Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane in the ECL substrate for 1-5 minutes. c. Drain the excess substrate and place the membrane in a plastic wrap or a chemiluminescence imager. d. Expose the membrane to X-ray film or capture the signal using a digital imaging system. Start with a short exposure time and adjust as needed.

Visualizations TIGIT Signaling Pathway

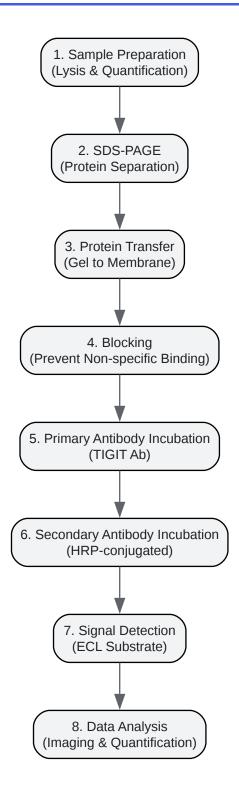


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Caption: TIGIT signaling pathway illustrating its inhibitory function.

Western Blot Experimental Workflow



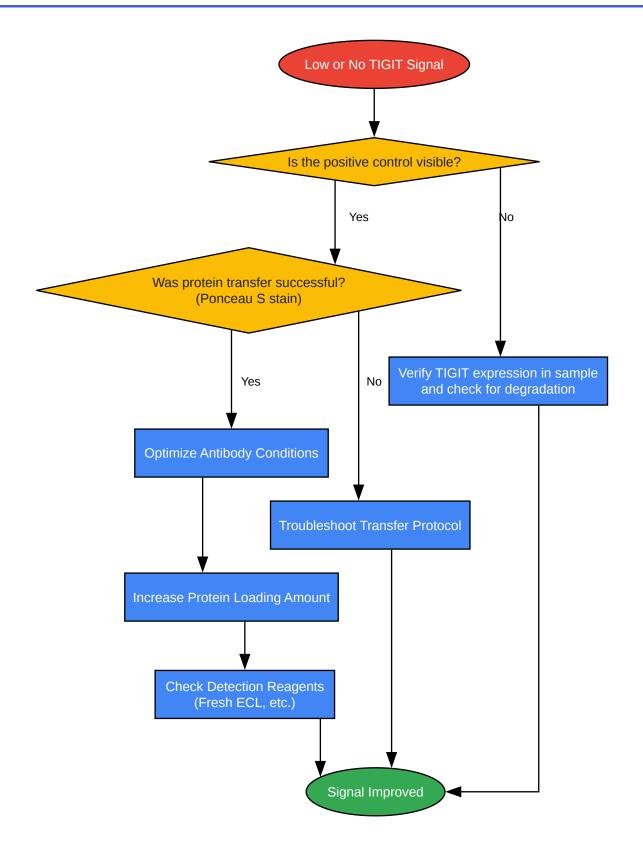


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Caption: A streamlined workflow for a TIGIT western blot experiment.

Troubleshooting Logic for Low Signal





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Caption: A decision tree for troubleshooting low TIGIT western blot signal.



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